ARRY-382 is a small-molecule inhibitor specifically targeting the colony-stimulating factor 1 receptor (CSF-1R), which plays a significant role in regulating tumor-associated macrophages and myeloid-derived suppressor cells. This compound has shown potential in cancer therapy by modulating the immune response in the tumor microenvironment. The development of ARRY-382 is part of ongoing research into effective treatments for advanced or metastatic cancers, aiming to enhance T-cell activation and improve patient outcomes.
ARRY-382, also known by its identifier PF-07265804, belongs to the class of CSF-1R antagonists. It was developed to inhibit the signaling pathways activated by CSF-1, which are implicated in various cancers due to their influence on tumor growth and immune evasion. The compound has been evaluated in clinical trials, demonstrating its ability to suppress CSF-1 signaling effectively .
The synthesis of ARRY-382 involves several key steps that utilize advanced organic chemistry techniques. Initial methods include:
The synthetic route has been optimized for cost-effectiveness, particularly by minimizing the use of expensive catalysts during key reactions, making it feasible for large-scale production .
The molecular structure of ARRY-382 can be described as follows:
Computational modeling has been employed to refine the understanding of its structural properties, utilizing tools such as induced fit docking protocols to predict binding affinities and interactions with target proteins .
ARRY-382 undergoes several chemical reactions that are crucial for its synthesis and functionality:
The mechanism of action for ARRY-382 revolves around its ability to inhibit CSF-1R signaling pathways:
Clinical studies have demonstrated that ARRY-382 effectively decreases tumor-infiltrating macrophages in preclinical models, leading to improved immune responses in cancer treatment scenarios .
The physical properties of ARRY-382 include:
Chemical properties include:
Data from pharmacokinetic studies indicate favorable absorption profiles, supporting its potential use in clinical settings .
ARRY-382 is primarily investigated for its applications in oncology, particularly for:
The ongoing research aims to establish ARRY-382's efficacy across various cancer types and its potential integration into broader treatment regimens .
The colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase transmembrane receptor that binds ligands CSF-1 and IL-34, triggering dimerization and activation of downstream pathways including PI3K-AKT, ERK1/2, and JAK/STAT. CSF-1R is predominantly expressed on myeloid lineage cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). Within the tumor microenvironment (TME), ligand-activated CSF-1R signaling promotes the differentiation and survival of immunosuppressive M2-polarized TAMs that secrete anti-inflammatory cytokines (IL-10, TGF-β) and inhibit cytotoxic T-cell activity [2] [5]. Crucially, CSF-1R signaling also regulates chemotaxis and infiltration of myeloid cells into tumors, establishing a permissive niche for angiogenesis, metastasis, and immune evasion. Emerging evidence indicates CSF-1R may be expressed on certain cancer cell populations, where autocrine signaling drives epithelial-mesenchymal transition and stemness features [2]. Single-cell analyses reveal CSF-1R expression gradients across TAM subsets correlate with functional polarization states, positioning CSF-1R as a master regulator of the immunosuppressive TME architecture [6].
Pharmacological inhibition of CSF-1R disrupts key immune evasion mechanisms:
Preclinical studies demonstrate CSF-1R blockade synergizes with immune checkpoint inhibitors by reversing myeloid-driven resistance. In colorectal cancer models, CSF1R inhibition via siRNA nanocarriers suppressed STAT3-mediated fatty acid metabolism in MDSCs, restoring CD8+ T-cell cytotoxicity and enhancing PD-1 inhibitor efficacy [3]. Similarly, head and neck squamous cell carcinoma (HNSCC) models showed CSF-1R inhibitors reprogram TAM phagocytic function and increase CD8+ T-cell infiltration [6].
The therapeutic rationale for CSF-1R inhibitors like ARRY-382 stems from:
Table 1: Preclinical Evidence Supporting CSF-1R Targeting in Solid Tumors
Cancer Type | Model System | Key Findings of CSF-1R Inhibition | Reference |
---|---|---|---|
Colorectal Cancer | Murine CT26 model | Reduced MDSC immunosuppression via JAK/STAT3 axis; enhanced anti-PD-1 efficacy | [3] |
Pancreatic Ductal Adenocarcinoma | Genetically engineered mouse model | Reprogrammed TAMs; increased CD8+ T-cell infiltration; delayed tumor progression | [1] |
Head and Neck SCC | Syngeneic mouse model | Induced TAM apoptosis; enhanced phagocytosis; synergized with cisplatin | [6] |
Ovarian Cancer | Patient-derived xenografts | Reduced TAM density; decreased IL-10 secretion; slowed metastasis | [1] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0